molecular formula C15H12BrNO2S2 B6477292 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide CAS No. 2640977-86-0

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide

Cat. No.: B6477292
CAS No.: 2640977-86-0
M. Wt: 382.3 g/mol
InChI Key: GBCXWRHQAOLWKD-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide is an organic compound that features a unique structure combining a bithiophene moiety with a bromofuran carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as toluene or DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new materials with desirable electronic properties.

Biology and Medicine

In biological and medicinal research, this compound can be investigated for its potential as a pharmacophore. The bithiophene moiety is known for its biological activity, and modifications of this compound could lead to the development of new drugs with improved efficacy and selectivity .

Industry

In the industrial sector, particularly in organic electronics, this compound can be used to develop new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Its ability to undergo various chemical modifications makes it a versatile candidate for material science applications .

Mechanism of Action

The mechanism by which N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide exerts its effects depends on its application. In organic electronics, its conjugated system allows for efficient charge transport and light absorption. In medicinal chemistry, the compound’s interaction with biological targets, such as enzymes or receptors, can be studied to understand its pharmacological activity .

Properties

IUPAC Name

5-bromo-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2S2/c16-14-6-4-11(19-14)15(18)17-8-7-10-3-5-13(21-10)12-2-1-9-20-12/h1-6,9H,7-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCXWRHQAOLWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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